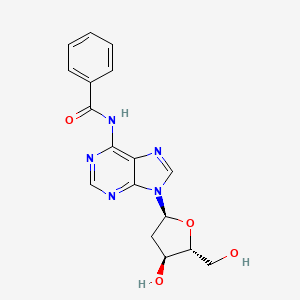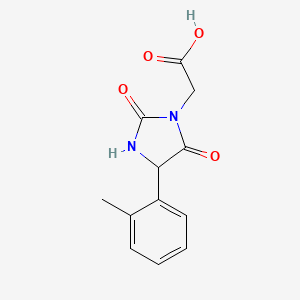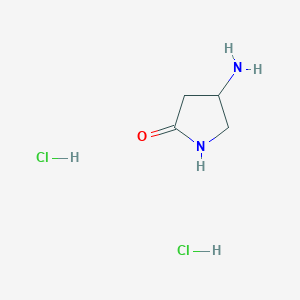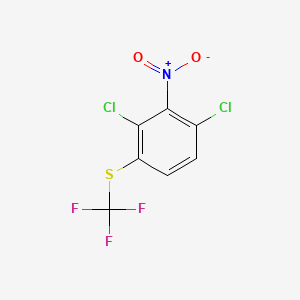
1,4-Dichloro-2-trifluoromethylthio-6-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dichloro-2-trifluoromethylthio-6-nitrobenzene is an organic compound with the molecular formula C7H2Cl2F3NO2S. It is a derivative of benzene, characterized by the presence of chlorine, trifluoromethylthio, and nitro groups. This compound is used in various scientific and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dichloro-2-trifluoromethylthio-6-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as ammonia, leading to the formation of aniline derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under hydrogenation conditions.
Oxidation Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophiles: Ammonia, methoxide, and aqueous base are commonly used for substitution reactions.
Hydrogenation Catalysts: Palladium or platinum catalysts are used for the reduction of the nitro group.
Oxidizing Agents: Hydrogen peroxide or peracids are used for the oxidation of the trifluoromethylthio group.
Major Products Formed
Substitution Products: Aniline derivatives, phenol derivatives, and anisole derivatives.
Reduction Products: Amino derivatives such as 1,4-dichloroaniline.
Oxidation Products: Sulfoxides and sulfones.
Applications De Recherche Scientifique
1,4-Dichloro-2-trifluoromethylthio-6-nitrobenzene is utilized in various scientific research fields:
Mécanisme D'action
The mechanism of action of 1,4-Dichloro-2-trifluoromethylthio-6-nitrobenzene involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the trifluoromethylthio group can enhance the compound’s lipophilicity and binding affinity to target molecules . These interactions can modulate biological pathways and lead to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dichloro-2-(trifluoromethyl)benzene: Similar in structure but lacks the nitro group.
1,4-Dichloro-2-fluoro-6-(trifluoromethylthio)benzene: Contains a fluorine atom instead of a nitro group.
Uniqueness
1,4-Dichloro-2-trifluoromethylthio-6-nitrobenzene is unique due to the presence of both the trifluoromethylthio and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H2Cl2F3NO2S |
|---|---|
Poids moléculaire |
292.06 g/mol |
Nom IUPAC |
2,5-dichloro-1-nitro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Cl2F3NO2S/c8-3-1-4(13(14)15)6(9)5(2-3)16-7(10,11)12/h1-2H |
Clé InChI |
MEGVCDRHEVTACN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)SC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![sodium;2-[[(4R)-4-[(3R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B14037378.png)


![Methyl 4-chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14037401.png)







